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Compound of Interest

Compound Name: Squamocin G

Cat. No.: B1668047

An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Squamocin G

Introduction

Squamocin G is a member of the Annonaceous acetogenins, a large family of polyketide
natural products isolated from plants of the Annonaceae family. Specifically, it is a C37
acetogenin characterized by an adjacent bis-tetrahydrofuran (THF) ring system, three hydroxyl
groups, and an a,B3-unsaturated y-lactone moiety. Annonaceous acetogenins, including
Squamocin G, are renowned for their potent cytotoxic and pesticidal activities, which are
primarily attributed to the inhibition of Complex | (NADH:ubiquinone oxidoreductase) in the
mitochondrial electron transport chain. This potent biological activity has made them significant
targets for phytochemical investigation, synthetic chemistry, and drug development.

This guide provides a detailed overview of the technical methodologies employed in the
complete structure elucidation and stereochemical assignment of Squamocin G, tailored for
professionals in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data

The definitive structure of a natural product is established through a combination of
spectroscopic and physicochemical analyses. The data for Squamocin G are summarized
below.

Table 1: Physicochemical Properties of Squamocin G
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Property Value Source

Molecular Formula C37H6607 --INVALID-LINK--[1]
Molecular Weight 622.9 g/mol --INVALID-LINK--[1]
Exact Mass 622.48085444 Da --INVALID-LINK--[1]
Appearance White powder --INVALID-LINK--[2]
CAS Number 123123-32-0 --INVALID-LINK--[1]

Table 2: 'H and **C NMR Spectroscopic Data for

Squamocin G
(Spectra recorded in CDCIs at 400 MHz for *H and 100 MHz for 13C)[2]
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'H (6, ppm, Multiplicity, J

Position 13C (0, ppm) .
in Hz)
1 174.33 -
2 131.18 -
5 s30 2.40 (dd, 15.0, 8.2), 2.50 (br d,
15.0)
4 69.99 3.85 (m)
5 37.39 -
6 orl13 25.54/25.61 -
7-12, 27-31 29.10-29.67 -
14 33.32 -
15 74.04 3.39 (m)
16 83.2 3.84-3.93 (m)
17 28.34 -
18,21 28.88-28.93 -
19 or 20 82.26/82.51 3.84-3.90 (m)
22 24.49 -
23 82.77 3.84-3.93 (m)
24 71.33 3.84-3.93 (m)
25 32.42 -
26 26.03 -
32 31.89 -
33 22.67 -
34 14.10 0.87 (t, 6.9)
35 151.77 7.18 (br s)
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36 77.97 5.06 (qq, 6.8, 1.4)

37 19.10 1.44 (d, 6.7)

Structure Elucidation

The planar structure of Squamocin G was elucidated through a synergistic application of
modern spectroscopic techniques.

Fig. 1: Workflow for Isolation and Planar Structure Elucidation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is the
primary method for determining the molecular formula of a natural product. For Squamocin G,
ESI-MS analysis provides the exact mass, from which the molecular formula C37HesO7 is
unequivocally established. Tandem MS (MS/MS) experiments can further provide structural
information through characteristic fragmentation patterns, often revealing the loss of water from
hydroxyl groups or cleavage at the ether linkages of the THF rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon skeleton and connectivity of
complex organic molecules.

e 1H NMR: The proton NMR spectrum (Table 2) reveals key features of Squamocin G. The
characteristic signals for the a,3-unsaturated y-lactone ring are observed at & 7.18 (H-35,
olefinic proton), & 5.06 (H-36, carbinol proton coupled to a methyl group), and & 1.44 (H-37,
methyl group). Protons attached to carbons bearing hydroxyl groups or ether linkages (H-4,
H-15, H-16, H-19, H-20, H-23, H-24) resonate in the § 3.4-3.9 ppm region. The terminal
methyl group of the alkyl chain appears as a triplet around & 0.87 (H-34)[2].

e 13C NMR: The carbon spectrum (Table 2) confirms the presence of 37 carbons. The carbonyl
carbon (C-1) of the lactone is identified by its downfield shift at & 174.33. Olefinic carbons of
the lactone ring (C-2 and C-35) appear at 6 131.18 and 6 151.77, respectively. The
numerous signals in the range of d 70-84 ppm are characteristic of carbons involved in the
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bis-THF core and those bearing hydroxyl groups (C-4, C-15, C-16, C-19, C-20, C-23, C-24)
[2].

e 2D NMR: While 1D spectra identify the types of protons and carbons, 2D NMR experiments
(COSY, HSQC, HMBC) are essential to piece the structure together.

o COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships,
allowing for the tracing of the alkyl chains and spin systems within the THF rings.

o HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its

directly attached carbon.

o HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond)
correlations between protons and carbons, which is critical for connecting the isolated spin
systems, such as linking the alkyl chains to the bis-THF core and the lactone moiety.

Stereochemistry Determination

Determining the absolute configuration of the multiple stereocenters in Squamocin G is a
significant challenge requiring specialized chiroptical and chemical derivatization methods.

Fig. 2: Logical Flow for Stereochemistry Determination.

Mosher's Method

The absolute configurations of the secondary alcohol centers (e.g., C-4, C-15) are determined
using the modified Mosher's method. This involves reacting the alcohol with the two
enantiomers of a chiral derivatizing agent, a-methoxy-a-trifluoromethylphenylacetic acid
(MTPA), to form diastereomeric esters. By analyzing the differences in the *H NMR chemical
shifts (Ad = 3S - dR) for the protons near the newly formed ester, the absolute configuration of
the carbinol center can be assigned. This method was critical in assigning the stereochemistry
of various carbinol centers in Squamocin G and related acetogenins[3].

Relative Stereochemistry of the THF Core

The relative stereochemistry of the contiguous chiral centers in the bis-THF moiety (e.g.,
threo/erythro and trans/cis relationships) is often deduced by careful comparison of their tH and
13C NMR chemical shifts and coupling constants with those of a vast library of known,
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stereochemically defined acetogenins. Specific chemical shift patterns and proton coupling
constants are diagnostic for particular relative stereochemical arrangements within the THF
ring system.

Total Synthesis

The ultimate and most rigorous proof of a proposed structure and its stereochemistry is
achieved through total synthesis. While a specific total synthesis for Squamocin G is not
prominently reported, the syntheses of closely related acetogenins like Squamocin A and D
have been accomplished. These syntheses employ stereocontrolled reactions to build the
chiral centers and the bis-THF core. By synthesizing a specific stereoisomer and demonstrating
that its spectroscopic data (NMR, MS) and optical rotation are identical to those of the natural
product, the proposed structure is unequivocally confirmed[4].

Experimental Protocols
Isolation and Purification of Squamocin G

o Extraction: Dried and powdered seeds of an Annona species (e.g., Annona atemoya) are
extracted exhaustively with a solvent such as methanol or a mixture of dichloromethane and
methanol.

» Partitioning: The resulting crude extract is concentrated under reduced pressure and then
partitioned between solvents of differing polarity (e.g., ethyl acetate and water) to separate
compounds based on their solubility. The acetogenins, being lipophilic, typically concentrate
in the organic phase.

o Chromatography: The organic-soluble fraction is subjected to chromatographic separation.
Initial separation is often performed using vacuum liquid chromatography (VLC) or column
chromatography over silica gel.

o Flash Chromatography: Further purification of fractions containing Squamocin G is achieved
using an automated flash chromatography system, often monitored by an evaporating light
scattering detector (ELSD)[2].

 Final Purification: Final purification to yield the pure compound is typically accomplished
using preparative High-Performance Liquid Chromatography (HPLC), often on a C18
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reversed-phase column.

Spectroscopic Analysis

 NMR Spectroscopy: H, 13C, and 2D NMR spectra are recorded on a spectrometer (e.g., 400
MHz). Samples are dissolved in deuterated chloroform (CDCIsz), and chemical shifts are
referenced to the residual solvent signal (dH 7.26 and dC 77.0)[2].

e Mass Spectrometry: High-resolution mass spectra are acquired on a mass spectrometer,
commonly using heated electrospray ionization in positive ion mode (HESI+)[2].

Mosher's Esterification Protocol (General)

e Reaction Setup: Squamocin G (1-2 mg) is dissolved in a dry solvent (e.g., pyridine or
CHzClI2) in an NMR tube or a small vial under an inert atmosphere (N2 or Ar).

o Reagent Addition: A slight excess of (R)-(-)-MTPA chloride is added to one sample, and (S)-
(+)-MTPA chloride is added to a separate, identical sample. A catalyst such as 4-
dimethylaminopyridine (DMAP) may be added.

¢ Reaction: The reactions are allowed to proceed at room temperature until completion
(monitored by TLC or *H NMR).

e Analysis: The crude reaction mixtures are analyzed directly by *H NMR. The spectra of the
(R)-MTPA ester and the (S)-MTPA ester are carefully assigned, and the chemical shift
difference (Ad = &S - OR) for protons on both sides of the carbinol center is calculated to
determine the absolute configuration.

Biological Activity and Signaling Pathway

Squamocin G, like other potent acetogenins, exerts its cytotoxic effects primarily by inhibiting
mitochondrial Complex I, leading to ATP depletion and inducing apoptosis. Recent studies have
elucidated that squamocin can trigger apoptosis through both the intrinsic and extrinsic
pathways.

Fig. 3: Simplified Apoptotic Signaling Pathway Induced by Squamocin G.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.researchgate.net/publication/230133106_Total_Syntheses_of_Squamocin_A_and_Squamocin_D_Bi-tetrahydrofuran_Acetogenins_from_Annonaceae
https://www.researchgate.net/publication/230133106_Total_Syntheses_of_Squamocin_A_and_Squamocin_D_Bi-tetrahydrofuran_Acetogenins_from_Annonaceae
https://www.benchchem.com/product/b1668047?utm_src=pdf-body
https://www.benchchem.com/product/b1668047?utm_src=pdf-body
https://www.benchchem.com/product/b1668047?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The apoptotic cascade involves the activation of initiator caspases, such as caspase-9
(intrinsic/mitochondrial pathway) and caspase-8 (extrinsic/death receptor pathway). Both of
these converge to activate the executioner caspase, caspase-3. Activated caspase-3 then
cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately
leading to programmed cell death[5]. Additionally, squamocin has been shown to induce G1
phase cell cycle arrest and trigger endoplasmic reticulum (ER) stress, which can also
contribute to its pro-apoptotic effects[5][6].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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